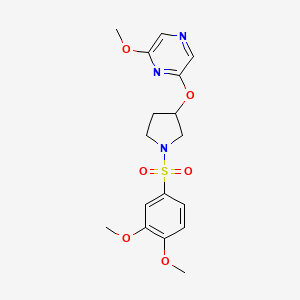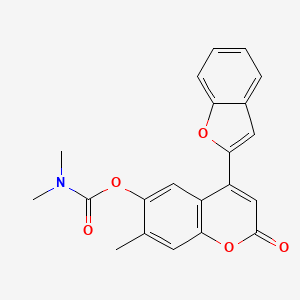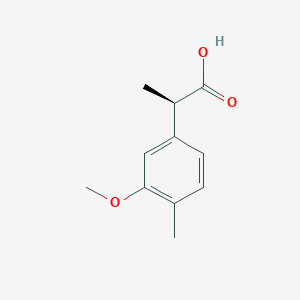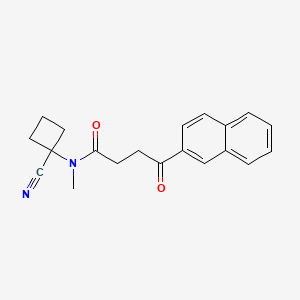![molecular formula C25H19NO5 B2654152 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide CAS No. 886185-57-5](/img/structure/B2654152.png)
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized via various methods. For instance, 1,4-benzodioxines can be synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Another method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Applications De Recherche Scientifique
Metabolism and Disposition
A study on the disposition and metabolism of SB-649868, a compound with a structure related to the query compound, was conducted to understand its pharmacokinetics in humans. The compound was found to be extensively metabolized, with principal elimination via feces and minor urinary excretion. Two notable metabolites were identified: M98, resulting from oxidation and rearrangement of the benzofuran ring, and a benzofuran ring-opened carboxylic acid M25. This research highlights the compound's metabolic pathways and potential for further pharmacological exploration (Renzulli et al., 2011).
Anticancer Potential
Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their antitumor properties. These compounds were tested across different human tumor cell lines, showing particular sensitivity in leukemia and breast cancer cell lines. The research demonstrated that specific structural features of these compounds are crucial for their antimitotic and potential antitumor activities, as they inhibit tubulin polymerization. This suggests that dihydrobenzofuran derivatives, akin to the query compound, could serve as a new class of antitumor agents (Pieters et al., 1999).
Receptor Imaging Agents
Research into the development of new dopamine receptor imaging agents led to the synthesis and characterization of iodobenzamide analogues with benzofuran derivatives. These analogues were evaluated for their ability to bind to D-2 dopamine receptors in rat striatal tissue preparations, demonstrating potential as central nervous system imaging agents. This line of research provides insights into the utility of benzofuran derivatives in the design of compounds for specific receptor localization and imaging (Murphy et al., 1990).
Photocatalytic Degradation
The use of benzofuran derivatives in photocatalytic degradation was explored through the study of propyzamide's decomposition in aqueous solutions. This research revealed that the incorporation of benzofuran-based compounds as supports for titanium dioxide loading enhances the mineralization rate of contaminants and reduces the concentration of toxic intermediates. This indicates the potential application of benzofuran derivatives in environmental remediation technologies (Torimoto et al., 1996).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-15-6-8-16(9-7-15)25(28)26-22-18-4-2-3-5-19(18)31-24(22)23(27)17-10-11-20-21(14-17)30-13-12-29-20/h2-11,14H,12-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXDXRNOVDGZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)

![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)



![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)

